molecular formula C18H28O3 B1234548 alpha-Licanic acid CAS No. 623-99-4

alpha-Licanic acid

Cat. No. B1234548
CAS RN: 623-99-4
M. Wt: 292.4 g/mol
InChI Key: DTRGDWOPRCXRET-WPOADVJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-licanic acid is a trienoic fatty acid comprising alpha-eleostearic acid having a 4-oxo substituent. It is a 4-oxo monocarboxylic acid, an oxo fatty acid, a long-chain fatty acid, a straight-chain fatty acid and a trienoic fatty acid. It derives from a (9Z,11E,13E)-octadeca-9,11,13-trienoic acid.

Scientific Research Applications

1. Cancer Research and Therapeutics

Alpha-lipoic acid is noteworthy in cancer research due to its role as a biological antioxidant and its potential as a therapeutic agent for various chronic diseases. Studies have highlighted its beneficial effects on oxidative stress parameters in different tissues, suggesting potential therapeutic use for conditions like Alzheimer's disease, obesity, nonalcoholic fatty liver disease, cardiovascular disease, and some types of cancer. This versatility underscores alpha-lipoic acid's potential in developing diverse therapeutic strategies (Gomes & Negrato, 2014).

2. Biochemical and Molecular Mechanisms

Alpha-lipoic acid is essential for various enzymes in mitochondrial oxidative metabolism. Its roles include acting as a biological antioxidant, metal chelator, and modulator of signaling transduction pathways. These functions are crucial in addressing the biochemical aspects of numerous diseases, highlighting the compound's significance in molecular medicine (Gomes & Negrato, 2014).

3. Dermatological Studies

Alpha-hydroxy acids, closely related to alpha-lipoic acid, have been studied for their effects on skin, particularly in relation to ultraviolet radiation-induced erythema, DNA damage, and sunburn cell formation. Such research is instrumental in understanding the dermatological applications and potential risks associated with alpha-lipoic acid and related compounds in cosmetic and skincare products (Kornhauser et al., 2009).

properties

CAS RN

623-99-4

Product Name

alpha-Licanic acid

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

(9Z,11E,13E)-4-oxooctadeca-9,11,13-trienoic acid

InChI

InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h5-10H,2-4,11-16H2,1H3,(H,20,21)/b6-5+,8-7+,10-9-

InChI Key

DTRGDWOPRCXRET-WPOADVJFSA-N

Isomeric SMILES

CCCC/C=C/C=C/C=C\CCCCC(=O)CCC(=O)O

SMILES

CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O

Canonical SMILES

CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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